molecular formula C14H12BrN3OS2 B6424447 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 2034542-35-1

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No. B6424447
CAS RN: 2034542-35-1
M. Wt: 382.3 g/mol
InChI Key: XAVZUAWCADIZNP-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide (4-Br-N-PTC) is a novel compound with potential applications in scientific research. 4-Br-N-PTC is a member of the group of compounds known as thiophenecarboxamides, which are derivatives of thiophene and carboxylic acid. 4-Br-N-PTC has been the subject of numerous studies due to its potential applications in a variety of scientific research areas, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been investigated for its potential applications in a variety of scientific research areas. In drug discovery, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and fatty acids. In biochemistry, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential as a modulator of protein-protein interactions. In physiology, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been studied for its potential to modulate the activity of ion channels involved in the regulation of neuronal excitability.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is not fully understood. However, it is believed that 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide binds to specific receptors on the surface of cells, which leads to the activation of signaling pathways that result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide have been investigated in a variety of studies. In general, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been shown to modulate the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, as well as modulate the activity of ion channels involved in the regulation of neuronal excitability. In addition, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has been shown to modulate the activity of various proteins involved in cell signaling pathways, as well as modulate the expression of various genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide in laboratory experiments include its ability to modulate the activity of various proteins and enzymes involved in biochemical and physiological processes. In addition, 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions. The main limitation of using 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide in laboratory experiments is the lack of understanding of its mechanism of action.

Future Directions

The potential applications of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide in scientific research are numerous and are still being explored. Some potential future directions for 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide include further investigation into its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol and fatty acids, as well as its potential as a modulator of protein-protein interactions. In addition, further research into the mechanism of action of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide could lead to the development of novel drugs and therapies for various diseases. Further investigation into the biochemical and physiological effects of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide could lead to the development of novel biomarkers for various diseases as well as the development of novel therapeutic strategies. Finally, further research into the advantages and limitations of using 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide in laboratory experiments could lead to the development of novel strategies for its use in scientific research.

Synthesis Methods

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide can be synthesized using a multi-step reaction involving the reaction of bromoacetaldehyde and 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethanethiol. This reaction is followed by the addition of thiophene-2-carboxylic acid to the reaction mixture. The product is then purified and characterized using spectroscopic methods such as 1H-NMR and mass spectrometry.

properties

IUPAC Name

4-bromo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS2/c15-10-7-13(21-9-10)14(19)16-8-11(12-3-1-6-20-12)18-5-2-4-17-18/h1-7,9,11H,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZUAWCADIZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

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